N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15678210
Molecular Formula: C25H21Cl2N5OS
Molecular Weight: 510.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21Cl2N5OS |
|---|---|
| Molecular Weight | 510.4 g/mol |
| IUPAC Name | N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H21Cl2N5OS/c1-16-8-10-18(11-9-16)24-30-31-25(32(24)20-6-4-3-5-7-20)34-15-23(33)29-28-17(2)19-12-13-21(26)22(27)14-19/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+ |
| Standard InChI Key | DIGJPWLXLOOYCZ-OGLMXYFKSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC(=C(C=C4)Cl)Cl |
Introduction
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antifungal and anticancer properties. The specific compound features a unique combination of functional groups, including a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which confer potential biological activity.
Synthesis
The synthesis of N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. These processes often require careful optimization of reaction conditions to maximize yield and purity. Common steps may include the formation of the triazole ring and the attachment of the sulfanyl group and acetohydrazide moiety.
Potential Applications
Given its structural complexity and the presence of multiple functional groups, N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may serve as a valuable scaffold in drug design. Its potential applications could include:
-
Antimicrobial and Antifungal Agents: The triazole ring is known for its efficacy in these areas.
-
Anticancer Agents: Similar compounds have shown promise in inhibiting cancer cell growth.
-
Medicinal Chemistry: The compound's unique structure makes it a candidate for further modification and optimization to enhance biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume